N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) is a synthetically derived compound classified as an arylpiperazine derivative. It functions as a noncompetitive inhibitor of the betaine/γ-aminobutyric acid transporter 1 (BGT1) []. This transporter plays a crucial role in regulating the levels of the neurotransmitters GABA and betaine in the brain, making it a potential target for therapeutic interventions related to neurological disorders [].
BPDBA is classified as a noncompetitive allosteric inhibitor of BGT1 []. This implies that it binds to a site distinct from the substrate binding site on the BGT1 protein. Binding of BPDBA to this allosteric site induces conformational changes in the transporter, thereby inhibiting its transport activity.
Research suggests that BPDBA's binding site likely involves residues within the transmembrane domain 10 (TM10) of BGT1 []. This allosteric site aligns with the allosteric binding pocket identified in the crystal structure of the human serotonin transporter (hSERT), a protein structurally related to BGT1 [].
The primary application of BPDBA, as highlighted in the abstracts, is as a research tool for investigating the structure and function of the BGT1 transporter []. Understanding the intricacies of BGT1 inhibition by BPDBA and its analogs could pave the way for developing novel therapeutics targeting BGT1 for treating neurological disorders.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3